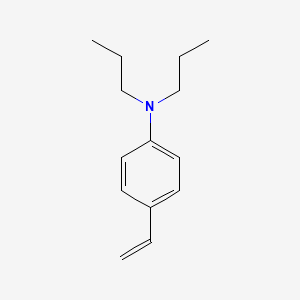

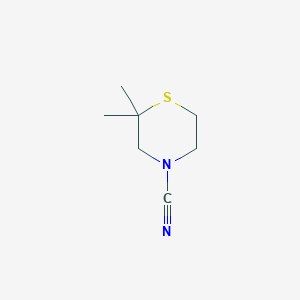

Methyl 4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step chemical processes, starting from basic aromatic or aliphatic sulfonamides. For instance, a derivative of sulfonamide, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized using a reaction between 4-methyl benzene sulfonyl chloride and 1-naphthyl amine, followed by characterization through various spectroscopic techniques (Sarojini, Krishnan, Kanakam, & Muthu, 2012). This process exemplifies the typical synthetic route that might be applied or adapted for the synthesis of methyl 4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzoate, highlighting the importance of sulfonyl chloride intermediates in the formation of sulfonamide bonds.

Molecular Structure Analysis

Structural characterization, including X-ray crystallography and spectroscopic methods, plays a crucial role in understanding the molecular geometry and electronic structure of sulfonamide compounds. Studies often employ Density Functional Theory (DFT) to predict and compare molecular structures and vibrational frequencies with experimental data, providing insights into the stability and electronic delocalization within the molecule (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. The reactivity can be attributed to the presence of the sulfonamide group, which influences the electron distribution and chemical stability of the molecule. The synthesis process often involves reactions such as diazotization, Sandmeyer reactions, esterification, and condensation steps, depending on the specific structural requirements of the target compound (Yang Jian-she, 2009).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through thermal analysis and solubility tests, providing information necessary for handling, storage, and application in synthesis or pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are defined by their molecular structure. NBO analysis and HOMO-LUMO studies provide deep insights into the electron density distribution, charge transfer mechanisms, and molecular stability, offering a basis for understanding the chemical behavior of these compounds in different environments (Sarojini et al., 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on sulfonyl benzoates and their derivatives, such as those involving thiazepine and sulfone groups, highlights advanced synthetic routes and characterizations. For example, the study by Xiu-lan Z. (2009) discusses the synthesis of a key intermediate of Tianeptine via a method involving condensation, methylation, hydrogenolysis, and cyclization, showcasing the compound's relevance in pharmaceutical chemistry (Z. Xiu-lan, 2009). Similarly, research by Ukrainets I. et al. (2014) on cyclization reactions in the presence of bases, producing substituted anilides, underlines the chemical versatility and reactivity of sulfonyl benzoate derivatives (I. Ukrainets et al., 2014).

Biological Activities

The exploration of sulfonyl benzoate derivatives extends into assessing their biological activities. For instance, Ghorab M. et al. (2017) synthesized a new series of sulfonamide derivatives showing promising antimicrobial activity, highlighting the potential of sulfonyl benzoates in developing new antimicrobial agents (M. Ghorab et al., 2017). Another study by Buist P. H. and Marecak D. (1994) utilized aromatic thia fatty acids as active site mapping agents for a yeast Δ9 desaturase, illustrating the use of sulfonyl benzoate derivatives in biochemical research (P. H. Buist & D. Marecak, 1994).

Material Science Applications

In the field of material science, the research by Chou S. et al. (1996) on the synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics indicates the relevance of sulfonyl benzoate derivatives in developing nonlinear optical materials with high thermal stability and good transparency (S. Chou et al., 1996).

Propriétés

IUPAC Name |

methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c1-24-19(21)16-7-9-17(10-8-16)26(22,23)20-12-11-18(25-14-13-20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSGVDDGEJZEJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)

![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)

![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)

![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)

![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)

![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)